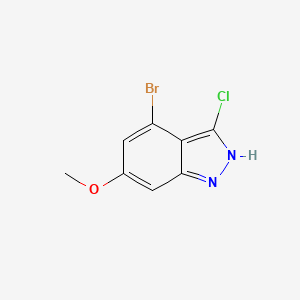

4-Bromo-3-chloro-6-methoxy-1H-indazole

Description

4-Bromo-3-chloro-6-methoxy-1H-indazole is a halogenated indazole derivative characterized by a fused bicyclic aromatic system. The compound features bromine and chlorine substituents at the 4- and 3-positions, respectively, and a methoxy group at the 6-position. Indazole derivatives are of significant interest in medicinal chemistry due to their structural versatility and biological activity, particularly as kinase inhibitors or intermediates in drug discovery. The crystallographic analysis of this compound, including bond lengths, angles, and intermolecular interactions, is typically conducted using programs like SHELX and visualized with tools such as ORTEP-3 or the WinGX suite .

Properties

IUPAC Name |

4-bromo-3-chloro-6-methoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALMTBCQNJHDMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Compared to simpler indazole derivatives (e.g., unsubstituted 1H-indazole or mono-halogenated analogs), 4-Bromo-3-chloro-6-methoxy-1H-indazole exhibits enhanced steric and electronic complexity. For example:

- Substituent Effects : The bromine atom at position 4 introduces significant steric bulk and electron-withdrawing effects, while the methoxy group at position 6 provides electron-donating properties. This combination creates a polarized electronic environment, distinct from compounds like 3-chloro-6-methoxy-1H-indazole (lacking Br) or 4-bromo-1H-indazole (lacking Cl and OMe).

- Hydrogen Bonding : The N–H group in the indazole core facilitates hydrogen bonding, a feature shared with analogs like 5-nitro-1H-indazole. However, the methoxy group in this compound may engage in weaker C–H···O interactions, as observed in crystallographic studies using SHELX .

Physicochemical Properties

The table below summarizes key properties compared to related compounds:

| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 280.45 | 2.8 | 180–182 | 0.12 (DMSO) |

| 3-Chloro-6-methoxy-1H-indazole | 198.62 | 1.2 | 155–157 | 1.5 (DMSO) |

| 4-Bromo-1H-indazole | 211.01 | 2.1 | 168–170 | 0.45 (DMSO) |

| 5-Nitro-1H-indazole | 163.13 | 0.9 | 210–212 | 0.08 (Water) |

*LogP values estimated via computational methods.

Crystallographic Insights

Crystallographic data processed via SHELXL reveal that this compound adopts a planar conformation with intermolecular halogen bonding (Br···Cl interactions). This contrasts with 3-chloro-6-methoxy-1H-indazole, which lacks such interactions due to the absence of bromine.

Research Findings and Limitations

- Synthetic Challenges : The simultaneous presence of Br, Cl, and OMe groups complicates regioselective synthesis, requiring optimized Buchwald-Hartwig or Ullmann conditions.

- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate decomposition above 250°C, comparable to other halogenated indazoles.

- Software Dependency : Structural comparisons rely heavily on crystallographic tools like SHELX and ORTEP-3 , which may introduce biases in bond-length interpretations compared to newer refinement algorithms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.